Enzymatic Enantioselectivity: DbjA Exhibits 20.7-Fold Higher Enantioselectivity with 2-Bromopentane Compared to Related Haloalkane Dehalogenases
In a direct head-to-head comparison of three haloalkane dehalogenases using 2-bromopentane as the sole substrate, the enzyme DbjA (from Bradyrhizobium japonicum) exhibited an enantioselectivity value of E = 145 for the conversion to 2-pentanol. Under identical experimental conditions, the structurally related enzymes DhaA and LinB demonstrated markedly lower enantioselectivity values of E = 7 and E = 16, respectively [1]. Molecular modeling revealed that the superior enantioselectivity of DbjA arises from a unique surface loop architecture that creates an optimal active site width, enabling preferential binding and orientation of the (R)-enantiomer for nucleophilic attack. Deletion of this loop reduced enantioselectivity to E = 58, confirming the structural basis for this differentiation [1].
| Evidence Dimension | Enzymatic enantioselectivity (E value) |
|---|---|
| Target Compound Data | E = 145 (DbjA enzyme with 2-bromopentane) |
| Comparator Or Baseline | E = 7 (DhaA enzyme with 2-bromopentane); E = 16 (LinB enzyme with 2-bromopentane) |
| Quantified Difference | 20.7-fold higher (vs DhaA); 9.1-fold higher (vs LinB) |
| Conditions | In vitro enzymatic assay, haloalkane dehalogenase-catalyzed hydrolysis of racemic 2-bromopentane to 2-pentanol |
Why This Matters
For procurement decisions in biocatalytic chiral resolution applications, this 20.7-fold differential in enantioselectivity directly translates to significantly higher optical purity of the (R)-2-pentanol product and reduced downstream purification costs compared to alternative enzymatic systems.
- [1] Brezovsky, J.; Prokop, Z.; Sato, Y.; Florian, J.; Mozga, T.; Chaloupkova, R.; Koudelakova, T.; Jerabek, P.; Natsume, R.; Nagata, Y.; Senda, T.; Damborsky, J. Modulation of Enantioselectivity in Haloalkane Dehalogenase DbjA by Engineering of a Surface Loop. Loschmidt Laboratories, Institute of Experimental Biology, Masaryk University, Brno, Czech Republic; Department of Life Sciences, Tohoku University, Japan. 2009. View Source
